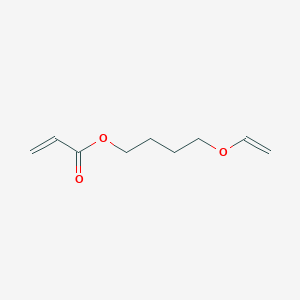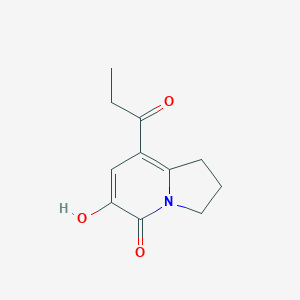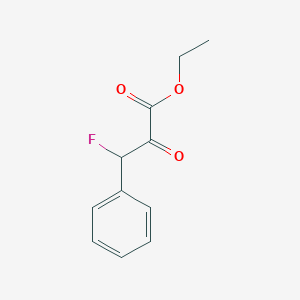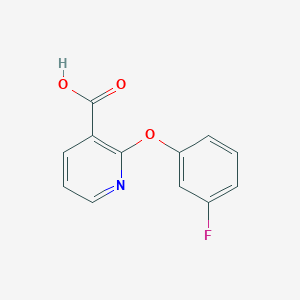
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is an organic compound that features a bromobenzyl group attached to a methoxypyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one typically involves the reaction of 4-bromobenzyl bromide with 3-methoxypyridine-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(4-Iodobenzyl)-3-methoxypyridine-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the methoxypyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl bromide: Similar structure but lacks the methoxypyridine ring.
4-Bromobenzyl alcohol: Similar bromobenzyl group but with an alcohol functional group instead of the methoxypyridine ring.
3-Methoxypyridine: Contains the methoxypyridine ring but lacks the bromobenzyl group.
Uniqueness
1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is unique due to the combination of the bromobenzyl group and the methoxypyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H12BrNO2 |
|---|---|
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-3-methoxypyridin-2-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-3-2-8-15(13(12)16)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
FPDPDSHNXDRCRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CN(C1=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)


